5-Cyclohexyl-5-oxovaleric Acid: A Structural Exploration of Potential Biological Activity
5-Cyclohexyl-5-oxovaleric Acid: A Structural Exploration of Potential Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclohexyl-5-oxovaleric acid is a fascinating yet understudied molecule. While direct experimental evidence of its biological activity is not currently available in public literature, its hybrid structure, featuring both a keto acid and a cyclohexyl moiety, suggests a rich potential for interaction with biological systems. This guide provides a comprehensive theoretical exploration of its potential biological activities, grounded in the established roles of its constituent chemical features. We will delve into its physicochemical properties, hypothesize potential mechanisms of action in key therapeutic areas such as metabolic disorders, oncology, and neurology, and provide detailed, actionable experimental workflows for the empirical validation of these hypotheses. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing compound.
Introduction: Unveiling a Molecule of Latent Potential
5-Cyclohexyl-5-oxovaleric acid (PubChem CID: 298881) is a carboxylic acid characterized by a cyclohexyl ring attached to a five-carbon chain bearing a ketone group.[1] Its structure presents a compelling case for potential biological relevance. The keto acid functionality is a cornerstone of intermediary metabolism, with key molecules like alpha-ketoglutarate and oxaloacetate playing pivotal roles in the Krebs cycle.[2] The cyclohexyl group, a common substituent in medicinal chemistry, is known to modulate lipophilicity and conformational rigidity, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3]
The conspicuous absence of dedicated research on 5-Cyclohexyl-5-oxovaleric acid presents a unique opportunity. This guide aims to bridge this knowledge gap by providing a robust theoretical framework to stimulate and guide future research. By dissecting the known biological activities of its structural components, we will construct a series of testable hypotheses and lay out the experimental roadmaps to investigate them.
Physicochemical Properties and Drug-Likeness Analysis
A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile. An initial in silico assessment of 5-Cyclohexyl-5-oxovaleric acid against established criteria for "drug-likeness," such as Lipinski's Rule of Five, provides a preliminary indication of its potential as an orally bioavailable drug.[4][5]
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 198.26 g/mol [6] | < 500 Da (Compliant) |
| LogP (Octanol-Water Partition Coefficient) | 1.8[6] | < 5 (Compliant) |
| Hydrogen Bond Donors | 1[6] | < 5 (Compliant) |
| Hydrogen Bond Acceptors | 3[6] | < 10 (Compliant) |
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis of 5-Cyclohexyl-5-oxovaleric acid.
The data, sourced from LookChem, indicates that 5-Cyclohexyl-5-oxovaleric acid adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[6] Its moderate lipophilicity, conferred by the cyclohexyl group, may facilitate membrane permeation, a critical step for reaching intracellular targets.
Potential Biological Activities: A Tale of Two Moieties
The potential biological activities of 5-Cyclohexyl-5-oxovaleric acid can be inferred from the known functions of its two key structural components: the keto acid and the cyclohexyl group.
The Keto Acid Moiety: A Metabolic Maestro?
Keto acids are central players in cellular metabolism.[2] Their roles extend from being intermediates in energy production to acting as signaling molecules.
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Metabolic Regulation: As a keto acid, 5-Cyclohexyl-5-oxovaleric acid could potentially influence metabolic pathways. It might act as a substrate for enzymes involved in amino acid or fatty acid metabolism, or it could modulate the activity of key metabolic regulators. For instance, some keto acids are known to cross the blood-brain barrier via monocarboxylate transporters and serve as an alternative energy source for the brain, a mechanism central to the therapeutic effects of the ketogenic diet in neurological disorders.[7]
-
Neurological Effects: The ketogenic diet, which elevates the levels of ketone bodies (a type of keto acid), has shown therapeutic benefits in epilepsy and other neurological conditions.[8][9] It is plausible that 5-Cyclohexyl-5-oxovaleric acid could exert neuroprotective effects by providing an alternative energy substrate to neurons, reducing oxidative stress, or modulating neurotransmitter systems.[10][11][12]
The Cyclohexyl Moiety: A Lipophilic Anchor for Enhanced Activity
The cyclohexyl group is a common feature in many bioactive molecules and approved drugs.[3] Its primary role is to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in protein targets.[13]
-
Antimicrobial and Anticancer Potential: The increased lipophilicity imparted by the cyclohexyl group can facilitate the disruption of microbial cell membranes, suggesting potential antimicrobial activity.[13] In the context of cancer, enhanced cellular uptake could lead to higher intracellular concentrations, potentially potentiating cytotoxic or cytostatic effects.[14] Many natural and synthetic compounds containing a cyclohexyl ring exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[15][16]
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the structural analysis, we can propose several a priori hypotheses regarding the mechanisms of action of 5-Cyclohexyl-5-oxovaleric acid.
Metabolic Reprogramming in Cancer
Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). A compound that could interfere with this metabolic phenotype would be of significant interest.
-
Hypothesis: 5-Cyclohexyl-5-oxovaleric acid could act as a competitive inhibitor of enzymes in the glycolytic pathway or the Krebs cycle, leading to a reduction in ATP production and inducing apoptosis in cancer cells.
Figure 1: Hypothesized intervention of 5-Cyclohexyl-5-oxovaleric acid in cancer cell metabolism.
Modulation of Neuronal Metabolism and Neuroprotection
In neurological disorders, impaired energy metabolism is a common pathological feature.
-
Hypothesis: 5-Cyclohexyl-5-oxovaleric acid could be transported into neurons and serve as an alternative fuel source for mitochondrial ATP production, thereby bypassing deficits in glucose metabolism and exerting a neuroprotective effect.
Figure 2: Hypothesized role of 5-Cyclohexyl-5-oxovaleric acid in neuronal energy metabolism.
Proposed Experimental Workflows for Biological Evaluation
To empirically test the aforementioned hypotheses, a systematic, multi-tiered experimental approach is required.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer potential can be performed using a panel of human cancer cell lines.[14][17]
Objective: To determine the cytotoxic and anti-proliferative effects of 5-Cyclohexyl-5-oxovaleric acid on various cancer cell lines.
Experimental Protocol:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate culture media.
-
Compound Preparation: Prepare a stock solution of 5-Cyclohexyl-5-oxovaleric acid in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of final concentrations.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Proliferation Assay (BrdU Assay): [18]
-
Follow a similar seeding and treatment protocol as the MTT assay.
-
During the final hours of treatment, add BrdU to the culture medium.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent secondary antibody.
-
Quantify the signal using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and time point. Compare the cytotoxicity towards cancer and non-cancerous cells to determine a selectivity index.
In Vitro Metabolic Assays
To investigate the impact on cellular metabolism, a series of in vitro assays can be employed.[19][20][21]
Objective: To assess the effect of 5-Cyclohexyl-5-oxovaleric acid on key metabolic pathways in cancer cells.
Experimental Protocol:
-
Extracellular Flux Analysis (Seahorse Assay):
-
Seed cancer cells in a Seahorse XF microplate.
-
Treat the cells with the compound and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Inject metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect mitochondrial respiration and glycolysis.
-
-
ATP Production Assay:
-
Treat cells with the compound for a defined period.
-
Lyse the cells and measure intracellular ATP levels using a luciferase-based assay kit.
-
-
Enzyme Inhibition Assays:
-
Purify or obtain commercially available key metabolic enzymes (e.g., hexokinase, pyruvate kinase, isocitrate dehydrogenase).
-
Perform in vitro enzyme activity assays in the presence and absence of 5-Cyclohexyl-5-oxovaleric acid to determine if it acts as an inhibitor.
-
In Vivo Models of Metabolic Disorders
To explore the potential therapeutic effects in metabolic diseases, rodent models are invaluable.[22][23][24][25][26]
Objective: To evaluate the in vivo efficacy of 5-Cyclohexyl-5-oxovaleric acid in a diet-induced model of obesity and insulin resistance.
Experimental Protocol:
-
Animal Model: Induce obesity and insulin resistance in mice or rats by feeding them a high-fat diet for a specified duration.
-
Compound Administration: Administer 5-Cyclohexyl-5-oxovaleric acid to the treatment group via oral gavage or intraperitoneal injection daily for several weeks. A vehicle control group will receive the solvent alone.
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and water consumption regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis:
-
At the end of the study, harvest tissues such as liver, adipose tissue, and muscle.
-
Perform histological analysis (e.g., H&E staining of the liver to assess steatosis).
-
Conduct gene expression analysis (e.g., qPCR) on key metabolic genes.
-
Potential Therapeutic Areas
The unique structural features of 5-Cyclohexyl-5-oxovaleric acid suggest its potential application in several therapeutic areas:
-
Oncology: By targeting the metabolic vulnerabilities of cancer cells, it could serve as a novel anticancer agent, either as a monotherapy or in combination with existing chemotherapeutics.
-
Metabolic Disorders: Its potential to modulate metabolic pathways could be beneficial in the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Neurological Diseases: As a potential neuroprotective agent, it could be investigated for its therapeutic utility in conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Conclusion: A Call to Investigation
5-Cyclohexyl-5-oxovaleric acid stands as a molecule of significant, yet untapped, potential. Its straightforward synthesis and favorable physicochemical properties make it an attractive candidate for further investigation. The theoretical framework and detailed experimental protocols outlined in this guide provide a clear path forward for researchers to unlock the biological activities of this compound. The journey from hypothesis to therapeutic reality is a long and arduous one, but for 5-Cyclohexyl-5-oxovaleric acid, the first steps are now clearly illuminated. It is our hope that this guide will catalyze the research necessary to determine if this molecule holds the key to new treatments for some of our most challenging diseases.
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